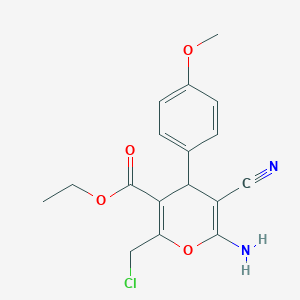

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative with a pyran core functionalized at positions 2, 3, 4, 5, and 5. Key structural features include:

- 2-(Chloromethyl) group: Enhances reactivity for nucleophilic substitution .

- 4-(4-Methoxyphenyl) substituent: Provides electron-donating effects, influencing electronic and steric properties .

- Ethyl ester (position 3) and cyano group (position 5): Common motifs in bioactive and corrosion-inhibiting compounds .

This compound is synthesized via multicomponent reactions involving ethyl acetoacetate, malononitrile, and substituted aldehydes, followed by post-synthetic modifications (e.g., chlorination) .

Properties

IUPAC Name |

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-3-23-17(21)15-13(8-18)24-16(20)12(9-19)14(15)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBKGCOYTZUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-methoxybenzaldehyde, malononitrile, and ethyl chloroacetate, under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Ethyl 6-amino-2-(chloromethyl)-5-carboxy-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

Reduction: Ethyl 6-amino-2-(chloromethyl)-5-aminomethyl-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

Substitution: Ethyl 6-amino-2-(hydroxymethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyano group, for instance, can bind to metal ions, forming coordination complexes that may exhibit biological activity. The amino group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- 2-Position : Chloromethyl (target) vs. methyl (Pr3, E65 o39). Chloromethyl increases electrophilicity, enhancing reactivity in substitution reactions .

- 4-Position : 4-Methoxyphenyl (target) vs. phenyl (Pr3), o-tolyl (HIRNUS), or isopropyl (E65 o39). Methoxy improves lipophilicity and electron-donating capacity compared to phenyl or alkyl groups .

- 5-Position: Cyano (target, Pr3) vs. ester (JEGWEX). Cyano enhances adsorption in corrosion inhibition .

Corrosion Inhibition

Crystallographic and Molecular Packing

- HIRNUS : N–H⋯O/N hydrogen bonds stabilize crystal packing, forming chains parallel to the [100] direction .

- Ethyl 4-isopropyl-2-methyl (E65 o39) : N–H⋯N/O interactions create pseudo-dimers with R₂²(12) motifs .

- Target Compound : Expected similar hydrogen-bonding networks, with chloromethyl influencing Cl⋯π or Cl–H interactions .

Biological Activity

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C17H17ClN2O4

- Molecular Weight : 348.79 g/mol

- CAS Number : 89809-75-6

The structure of this compound features a pyran ring, which is known for its role in various bioactive molecules. The presence of the cyano and chloromethyl groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyran compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 mm | 32 µg/mL |

| Escherichia coli | 10 mm | 64 µg/mL |

| Candida albicans | 12 mm | 16 µg/mL |

| Pseudomonas aeruginosa | 8 mm | 128 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent. The MIC values suggest that it could be effective at relatively low concentrations.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 25 |

| MCF-7 (Breast Carcinoma) | 30 |

| A549 (Lung Carcinoma) | 20 |

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism, leading to cell death.

- DNA Interaction : It is hypothesized that the cyano group can form adducts with DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The chloromethyl group may facilitate penetration into microbial cells, compromising membrane integrity.

Case Studies

A recent study published in MDPI evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The results highlighted its superior activity compared to other tested compounds, particularly against Gram-positive bacteria .

Another investigation focused on the cytotoxic effects of this compound on HeLa cells, revealing a dose-dependent response that supports its potential use in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.